![molecular formula C10H12ClN3O2S B1448646 Chlorhydrate de 3-[5-(thiophène-2-yl)-1,3,4-oxadiazol-2-yl]morpholine CAS No. 1803604-03-6](/img/structure/B1448646.png)

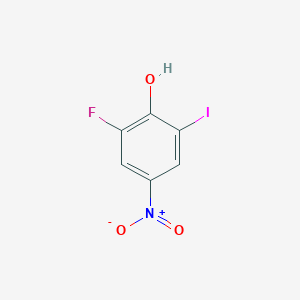

Chlorhydrate de 3-[5-(thiophène-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information available on the synthesis of “3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride”, there are general methods for synthesizing thiophene derivatives. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique

Chimie médicinale : potentiel anticancéreux

Chlorhydrate de 3-[5-(thiophène-2-yl)-1,3,4-oxadiazol-2-yl]morpholine : a montré un potentiel prometteur en chimie médicinale, en particulier dans le développement d'agents anticancéreux. Les dérivés du thiophène ont été étudiés pour leur capacité potentielle à inhiber les kinases clés impliquées dans la tumorigenèse . Ce composé, avec sa structure moléculaire unique, peut interagir avec des cibles biologiques pour supprimer la croissance des cellules cancéreuses, offrant une nouvelle voie d'intervention thérapeutique.

Agriculture : Protection des cultures

Dans le secteur agricole, ce composé pourrait être exploré pour son efficacité en tant qu'agent de protection des cultures. La partie thiophène est connue pour posséder des propriétés bioactives, qui pourraient être utilisées pour développer de nouveaux pesticides ou herbicides plus respectueux de l'environnement et plus spécifiques à la cible .

Science des matériaux : Semi-conducteurs organiques

Le cycle thiophène est un élément crucial dans le développement des semi-conducteurs organiques . Le dérivé de chlorhydrate de morpholine pourrait contribuer au développement de matériaux haute performance pour les transistors organiques à effet de champ (OFET) et les diodes électroluminescentes organiques (OLED), améliorant l'efficacité et la durabilité de ces dispositifs.

Biochimie : Inhibition enzymatique

En biochimie, la structure unique de ce composé pourrait être essentielle dans l'étude de l'inhibition enzymatique. En se liant aux sites actifs ou allostériques des enzymes, il pourrait fournir des informations sur la régulation des voies biochimiques, ce qui est crucial pour comprendre diverses maladies et développer des traitements ciblés .

Pharmacologie : Développement de médicaments

Enfin, en pharmacologie, les propriétés du composé pourraient être exploitées pour le développement de médicaments. Sa capacité à traverser les membranes biologiques en raison de la présence du groupe morpholine pourrait être bénéfique dans la conception de médicaments avec une biodisponibilité et une efficacité améliorées .

Mécanisme D'action

Target of Action

Similar compounds such as morpholino thiophenes have been reported to target qcrb, a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme plays a crucial role in the respiratory chain of Mycobacterium tuberculosis .

Mode of Action

Based on the action of similar compounds, it can be inferred that it might interact with its target enzyme, leading to inhibition or alteration of the enzyme’s function . This interaction could result in changes in the metabolic or cellular processes that the enzyme is involved in.

Biochemical Pathways

If it indeed targets qcrb like other morpholino thiophenes, it could potentially affect the respiratory chain in mycobacterium tuberculosis . This could lead to downstream effects such as disruption of energy production and other metabolic processes in the bacteria.

Result of Action

If it acts similarly to other morpholino thiophenes, it could potentially inhibit the growth of mycobacterium tuberculosis by disrupting its respiratory chain .

Analyse Biochimique

Biochemical Properties

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, the compound interacts with various receptors, including GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects .

Cellular Effects

The effects of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it affects the expression of genes involved in apoptosis, thereby potentially inducing cell death in certain cancer cell lines . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, the compound can activate or inhibit other enzymes, such as kinases and phosphatases, leading to downstream effects on cell signaling pathways . Changes in gene expression are mediated through interactions with transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

The temporal effects of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride vary with dosage. At low doses, the compound exhibits therapeutic effects, such as enhanced cognitive function and reduced anxiety . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound . The compound also affects metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

The transport and distribution of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . It is also distributed to other tissues, including the liver, kidneys, and lungs . The localization and accumulation of the compound in specific tissues can influence its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors and chromatin-modifying enzymes . The subcellular distribution of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Propriétés

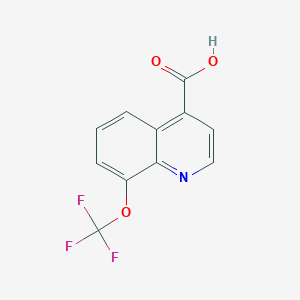

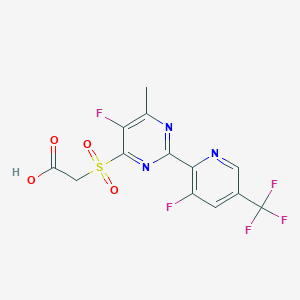

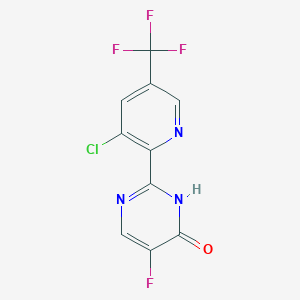

IUPAC Name |

3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S.ClH/c1-2-8(16-5-1)10-13-12-9(15-10)7-6-14-4-3-11-7;/h1-2,5,7,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCCUPCTHNIBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NN=C(O2)C3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

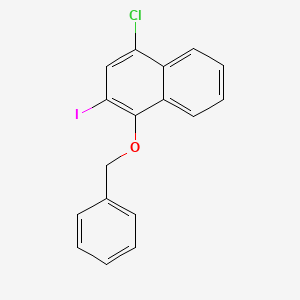

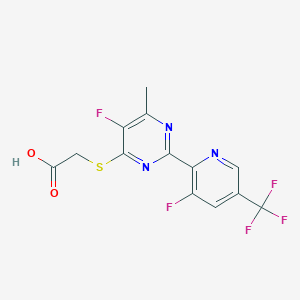

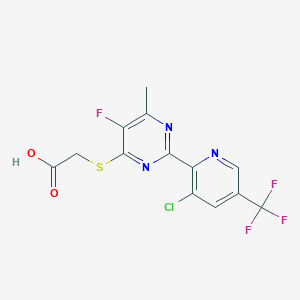

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.